molecular formula C16H14N2O2 B2655295 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid CAS No. 748792-94-1

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid

Cat. No. B2655295
CAS RN: 748792-94-1
M. Wt: 266.3
InChI Key: DTOHJQTXBPSUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid is a compound with the molecular formula C16H14N2O2 . It is a derivative of benzimidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound . The UV-vis spectrum, as well as effects of solvents, can also be investigated .

Scientific Research Applications

Radiotracer Development for Sphingosine-1-Phosphate Receptor Imaging

A study focused on the evaluation of a radiotracer, closely related in structure to 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid, targeting the sphingosine-1-phosphate receptor 1 (S1PR1). This receptor is significant in multiple sclerosis and other conditions. The study demonstrated the radiotracer's promise in animal models of inflammatory diseases and its safety and efficacy in human participants, showing no adverse events and providing valuable data on organ dosimetry and effective doses. This highlights the potential of such compounds in the development of diagnostic tools for inflammatory and autoimmune diseases (Brier et al., 2022).

Pharmacokinetic Profiles

Another research area involves studying the pharmacokinetic characteristics of compounds similar to this compound in humans. For example, the pharmacokinetic profile of propyl paraben was determined in humans following oral administration, revealing insights into the absorption, metabolism, and elimination of such compounds. This information is crucial for understanding the safety and efficacy of pharmaceuticals containing these chemicals (Shin et al., 2019).

Biomarker Development for Dietary Intake

Research into alkylresorcinol metabolites, structurally related to this compound, has shown potential as biomarkers for whole-grain wheat and rye intake. These metabolites can accurately reflect dietary intake and provide a non-invasive method for nutritional epidemiology studies. The identification of such metabolites enhances the ability to study the health effects of whole-grain consumption and develop dietary recommendations (Zhu et al., 2014).

Toxicokinetic and Human Exposure Studies

Understanding the human metabolism and excretion kinetics of fragrance compounds like lysmeral, which shares functional groups with this compound, provides insights into potential exposure risks from cosmetic and personal care products. These studies help in assessing the safety of such compounds and in regulating their use in consumer products (Scherer et al., 2017).

Future Directions

The future directions for research on 3-(1-phenyl-1H-1,3-benzodiazol-2-yl)propanoic acid could involve further exploration of its synthesis process, detailed analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and thorough evaluation of its safety and hazards. Additionally, its potential applications in the development of new drugs could be explored, given the broad range of biological activities exhibited by imidazole derivatives .

properties

IUPAC Name

3-(1-phenylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOHJQTXBPSUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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